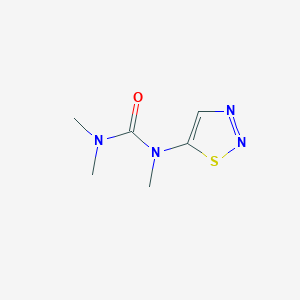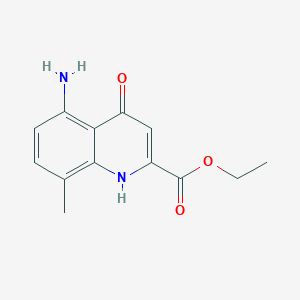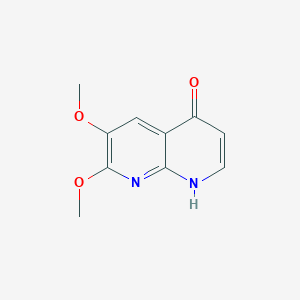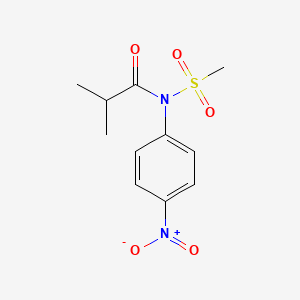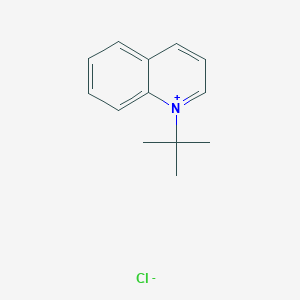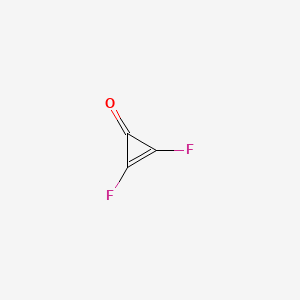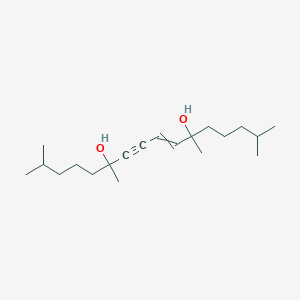![molecular formula C16H18O4 B14585519 Diethyl [(4-ethenylphenyl)methylidene]propanedioate CAS No. 61389-93-3](/img/structure/B14585519.png)
Diethyl [(4-ethenylphenyl)methylidene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(4-ethenylphenyl)methylidene]propanedioate is an organic compound with a complex structure that includes both ester and vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-ethenylphenyl)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-vinylbenzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 4-vinylbenzaldehyde reacts with the active methylene group of diethyl malonate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-ethenylphenyl)methylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Diethyl [(4-ethenylphenyl)methylidene]propanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl [(4-ethenylphenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials due to its reactive vinyl group.
Mechanism of Action
The mechanism of action of diethyl [(4-ethenylphenyl)methylidene]propanedioate involves its reactivity at the vinyl and ester groups. The vinyl group can participate in polymerization reactions, while the ester groups can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in condensation reactions.
4-vinylbenzaldehyde: Shares the vinyl group but lacks the ester functionality.
Diethyl [(4-ethoxyphenyl)methylidene]propanedioate: Similar structure but with an ethoxy group instead of a vinyl group.
Uniqueness
Diethyl [(4-ethenylphenyl)methylidene]propanedioate is unique due to the presence of both vinyl and ester groups, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
61389-93-3 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
diethyl 2-[(4-ethenylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C16H18O4/c1-4-12-7-9-13(10-8-12)11-14(15(17)19-5-2)16(18)20-6-3/h4,7-11H,1,5-6H2,2-3H3 |
InChI Key |
RDHXQIGBAKMLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C=C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


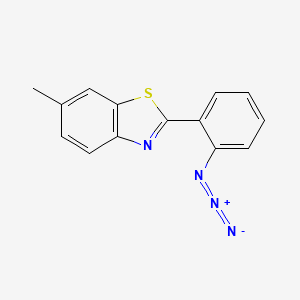
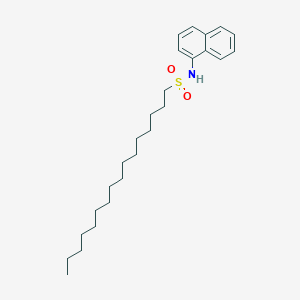
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)
